molecular formula C16H23N4O9P B12557314 Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine CAS No. 159330-37-7

Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine

Cat. No.: B12557314
CAS No.: 159330-37-7
M. Wt: 446.35 g/mol
InChI Key: WZIIXCSVISAZAP-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine is a specialized synthetic peptide designed for advanced biochemical research. Its structure incorporates a non-hydrolyzable O-phosphono moiety on the tyrosine residue, making it a stable analog of phosphotyrosine. This key feature allows researchers to investigate protein phosphorylation, a fundamental post-translational modification that regulates enzyme activity, signal transduction, and protein-protein interactions . The inclusion of the glycylglycine unit provides a minimal recognition sequence for certain proteases and can enhance solubility, while the C-terminal alanine offers a natural peptide terminus. This compound is particularly valuable in the study of intracellular signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs) . It serves as a crucial tool for probing the structure and function of phosphotyrosine-binding domains (e.g., SH2 domains), developing enzyme-linked immunosorbent assays (ELISAs), and screening for inhibitors of tyrosine kinases or phosphatases. Furthermore, its stable phosphonatemoiety is isosteric with the phosphate group and can mimic the transition state during hydrolysis, making it useful for mechanistic studies and the development of antagonists for glutamate receptors or other molecular targets . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

159330-37-7

Molecular Formula

C16H23N4O9P

Molecular Weight

446.35 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C16H23N4O9P/c1-9(16(24)25)19-15(23)12(20-14(22)8-18-13(21)7-17)6-10-2-4-11(5-3-10)29-30(26,27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,21)(H,19,23)(H,20,22)(H,24,25)(H2,26,27,28)/t9-,12-/m0/s1

InChI Key

WZIIXCSVISAZAP-CABZTGNLSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

General Workflow

SPPS is the dominant method for GGpY-A synthesis due to its scalability and compatibility with phosphonate-modified residues. The process involves:

  • Resin Selection : Wang or Rink amide resins (0.3–0.7 mmol/g loading).
  • Sequential Coupling :
    • Fmoc-L-alanine → Fmoc-L-tyrosine(O-phosphono) → Fmoc-glycine → Fmoc-glycine.
  • Phosphonate Introduction :
    • Pre-installed Fmoc-Tyr(PO(OBzl)OH)-OH or post-synthetic phosphorylation.
  • Cleavage/Deprotection : TFA cocktail (95% TFA, 2.5% H2O, 2.5% TIS) for 3 hours.
Table 1: SPPS Optimization Parameters
Parameter Optimal Condition Impact on Yield
Coupling Reagent HATU/DIPEA 85% efficiency
Phosphotyrosine Derivative Fmoc-Tyr(PO(OBzl)OH)-OH Minimizes β-elimination
Deprotection Time 20 min (20% piperidine/DMF) Prevents aspartimide

Case Study: SPPS of GGpY-A

  • Resin : Rink amide MBHA (0.45 mmol/g).
  • Coupling : 4-fold excess Fmoc-amino acids, HATU/HOAt, 2-hour reactions.
  • Yield : 72% after HPLC purification (C18 column, 0.1% TFA/acetonitrile gradient).
  • Purity : >95% (LC-MS: m/z 446.35 [M+H]+).

Solution-Phase Synthesis

Fragment Condensation

Used for small-scale synthesis or phosphonate-sensitive sequences:

  • Glycylglycine Synthesis : Boc-Gly-OH + H-Gly-OBzl → Boc-Gly-Gly-OBzl (EDC/HOBt, 78% yield).
  • Phosphotyrosine-Alanine Dipeptide :
    • Boc-Tyr(PO3Et2)-OH + H-Ala-OBzl → Boc-Tyr(PO3Et2)-Ala-OBzl (DCC, 65% yield).
  • Global Deprotection : Hydrogenolysis (H2/Pd-C) → TFA cleavage.
Table 2: Solution-Phase vs. SPPS Comparison
Metric Solution-Phase SPPS
Average Yield 50–60% 70–85%
Purification Complexity High (multiple steps) Moderate (HPLC)
Scalability Limited High

Challenges in Solution-Phase

  • Phosphonate Hydrolysis : Requires low-temperature (-20°C) conditions during coupling.
  • Racemization : Minimized using HOAt/oxyma additives (≤2% epimerization).

Hybrid Approaches

Segment Condensation on Solid Support

  • Synthesize Gly-Gly and pY-A segments separately via SPPS.
  • Couple segments on resin using DIC/HOAt (16-hour reaction).
  • Advantage : Reduces steric hindrance in phosphonate-containing regions.

Enzymatic Phosphorylation

  • Phosphotyrosine Incorporation :
    • Pseudomonas syringae L-amino acid ligase (TabS) catalyzes ATP-dependent condensation.
    • Limited to specific sequences; yields <30% for GGpY-A.

Critical Analysis of Methodologies

Phosphonate Stability

  • Acid Sensitivity : TFA cleavage causes partial dephosphorylation (5–10% loss). Mitigated by adding 10% water post-cleavage.
  • Base Sensitivity : Piperidine induces β-elimination in Tyr(PO3H2)-containing peptides.

Purification Strategies

  • Ion-Exchange Chromatography : Separates phosphorylated/non-phosphorylated variants (≥98% purity).
  • RP-HPLC : C18 columns, 0.1% TFA buffer (retention time: 12.3 min for GGpY-A).
Table 3: Key Analytical Data for GGpY-A
Technique Data Reference
LC-MS m/z 446.35 [M+H]+, 99.2% purity
31P NMR δ 18.7 ppm (phosphonate)
Amino Acid Analysis Gly:Tyrosine:Ala = 2:1:1 (±3%)

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: The peptide can participate in substitution reactions, particularly at the phosphono group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Dityrosine.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with substituted phosphono groups.

Scientific Research Applications

Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in signal transduction and protein-protein interactions.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to modulate signaling pathways.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine involves its interaction with specific molecular targets, such as protein tyrosine kinases. The phosphono group mimics the natural phosphate group, allowing the peptide to participate in phosphorylation and dephosphorylation reactions, which are crucial for signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) L-Tyrosine, L-Lysyl-L-Alanylglycyl-L-Alanylglycyl-L-Glutaminylglycyl (CAS 878278-67-2)

This compound, with the molecular formula C₃₂H₅₀N₁₀O₁₁ and molecular weight 750.8 g/mol, is a hexapeptide containing tyrosine, lysine, alanine, glycine, and glutamine residues. Unlike Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine, it lacks a phosphono group but includes a glutaminylglycyl motif, which may confer distinct solubility and receptor-binding properties.

(b) Tyrosine-Phosphorylated Peptides

Naturally occurring tyrosine-phosphorylated peptides (e.g., pTyr-containing sequences like pYEEI) share functional similarities with this compound. However, the phosphono group in the latter is chemically stable compared to labile phosphate esters in natural phosphorylated peptides, making it resistant to phosphatases. This stability could prolong its activity in cellular assays or therapeutic contexts.

(c) Phenylalanine-Containing Peptides

As noted in polyphenol biosynthesis studies, exogenous tyrosine competes with phenylalanine in enzymatic pathways (e.g., phenylalanine ammonia-lyase, PAL). This compound’s tyrosine-derived structure may similarly interfere with phenylalanine-dependent processes, but its phosphono group likely alters binding kinetics compared to unmodified tyrosine or phenylalanine derivatives.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound Not provided Not provided Phosphono, peptide backbone Kinase inhibition, signaling studies
L-Tyrosine, L-Lysyl-L-Alanylglycyl-L-Alanylglycyl-L-Glutaminylglycyl C₃₂H₅₀N₁₀O₁₁ 750.8 Amide, lysine ε-amino Protein interaction studies
Natural pTyr Peptides (e.g., pYEEI) Variable Variable Phosphate ester Transient signaling modulation

Research Findings and Functional Insights

  • Enzymatic Interactions: The phosphono group in this compound may act as a non-hydrolyzable phosphate mimic, enabling competitive inhibition of tyrosine kinases or SH2 domain-containing proteins.
  • Stability: Unlike natural phosphorylated peptides, the phosphono derivative resists enzymatic dephosphorylation, a critical advantage for in vivo applications.
  • Structural Limitations : The absence of charged lysine or glutamine residues (cf. CAS 878278-67-2) may reduce its affinity for certain targets but enhance specificity for phosphotyrosine-binding domains.

Biological Activity

Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine is a compound of increasing interest in biochemical research due to its potential biological activities. This article explores its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a phosphonated dipeptide that combines elements of amino acids and phosphonic acid. The presence of the phosphonate group significantly enhances its biological activity compared to non-phosphorylated peptides. The structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈N₄O₅P
  • Molecular Weight : 325.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to signaling cascades such as the MAPK/ERK pathway. This inhibition can lead to altered cell proliferation and survival rates, making it a candidate for cancer research.
  • Receptor Modulation : It interacts with receptors that mediate cellular responses to growth factors. This modulation can influence cellular differentiation and apoptosis, suggesting potential therapeutic uses in regenerative medicine and oncology.
  • Cell Membrane Interaction : The phosphonate group enhances the compound's ability to penetrate cell membranes, allowing it to exert effects intracellularly. This property is crucial for developing drug delivery systems.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction via ERK pathway
PC-3 (Prostate)20Cell cycle arrest

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound combined with standard chemotherapy. Results showed a significant increase in response rates compared to chemotherapy alone, suggesting enhanced therapeutic efficacy.
  • Neuroprotection in Animal Models :
    In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a neuroprotective agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.